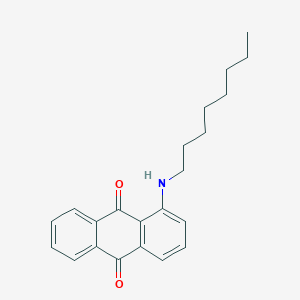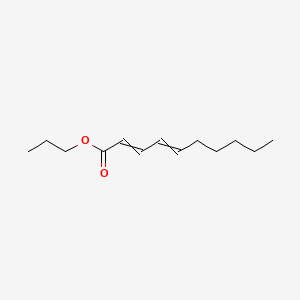
Propyl deca-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes two conjugated double bonds in the deca-2,4-dienoate moiety. It is commonly used in the flavor and fragrance industry due to its pleasant aroma, often described as pear-like .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl deca-2,4-dienoate typically involves the esterification of deca-2,4-dienoic acid with propanol. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a two-step process. The first step involves the synthesis of deca-2,4-dienoic acid, which can be obtained via the oxidation of deca-2,4-diene. The second step is the esterification of the acid with propanol, using an acid catalyst to drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Propyl deca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include deca-2,4-dienoic acid (oxidation), propyl decanoate (reduction), and various substituted esters or amides (substitution) .
Aplicaciones Científicas De Investigación
Propyl deca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and conjugated systems.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: Widely used in the flavor and fragrance industry, it is an important component in the formulation of perfumes and food flavorings
Mecanismo De Acción
The mechanism by which propyl deca-2,4-dienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic pear-like aroma . Additionally, its potential anti-inflammatory effects are thought to involve the inhibition of pro-inflammatory enzymes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl deca-2,4-dienoate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl deca-2,4-dienoate: Contains a methyl group and is used for similar applications in flavors and fragrances.
Uniqueness
Propyl deca-2,4-dienoate is unique due to its specific ester group, which imparts distinct physicochemical properties and a unique aroma profile. Its longer carbon chain compared to methyl and ethyl esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
Propiedades
Número CAS |
28316-62-3 |
|---|---|
Fórmula molecular |
C13H22O2 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
propyl (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8-,11-10+ |
Clave InChI |
RKDOXCGYGLYOBV-QNRZBPGKSA-N |
SMILES |
CCCCCC=CC=CC(=O)OCCC |
SMILES isomérico |
CCCCC/C=C\C=C\C(=O)OCCC |
SMILES canónico |
CCCCCC=CC=CC(=O)OCCC |
Densidad |
0.913-0.919 |
Key on ui other cas no. |
84788-08-9 |
Descripción física |
colourless to light pale yellow liquid; Bartlett pear aroma |
Pictogramas |
Irritant |
Solubilidad |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)
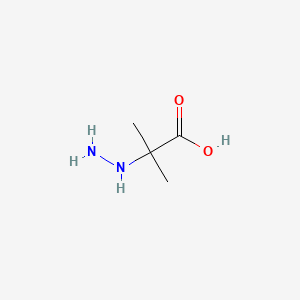
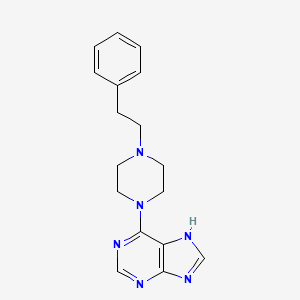
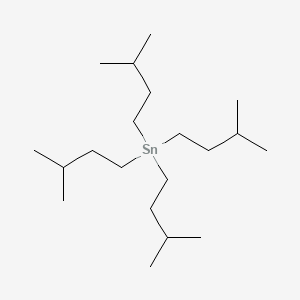
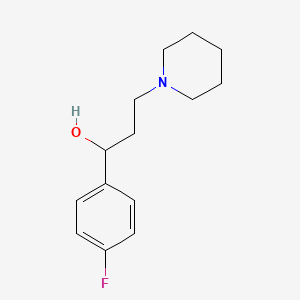
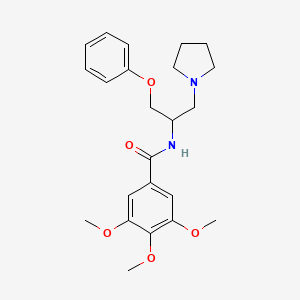
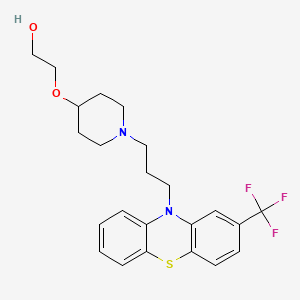
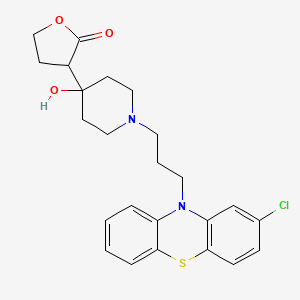
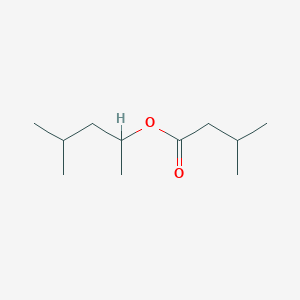
![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)
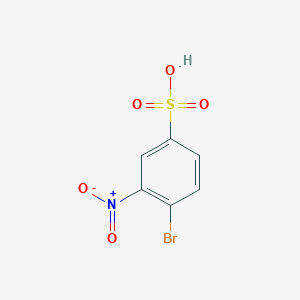
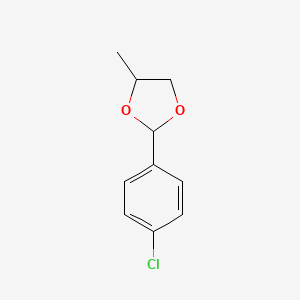
![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)
